Ethyl (2-fluoro-6-nitrophenoxy)acetate
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Overview
Description
Ethyl (2-fluoro-6-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10FNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluoro and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-fluoro-6-nitrophenoxy)acetate typically involves the reaction of 2-fluoro-6-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-fluoro-6-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Nucleophilic substitution: Products include substituted phenoxyacetic acids.
Reduction: The major product is 2-fluoro-6-aminophenoxyacetic acid.
Ester hydrolysis: The product is 2-fluoro-6-nitrophenoxyacetic acid.
Scientific Research Applications
Ethyl (2-fluoro-6-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2-fluoro-6-nitrophenoxy)acetate depends on its specific application. In biochemical contexts, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The fluoro and nitro groups can enhance its binding affinity and specificity for molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-fluoro-2-nitrophenoxy)acetate
- Methyl (2-fluoro-6-nitrophenoxy)acetate
- Ethyl (2-nitrophenoxy)acetate
Uniqueness
This compound is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This structural arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
921611-69-0 |
---|---|
Molecular Formula |
C10H10FNO5 |
Molecular Weight |
243.19 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-6-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H10FNO5/c1-2-16-9(13)6-17-10-7(11)4-3-5-8(10)12(14)15/h3-5H,2,6H2,1H3 |
InChI Key |
BLSCLZXIGSNFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
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